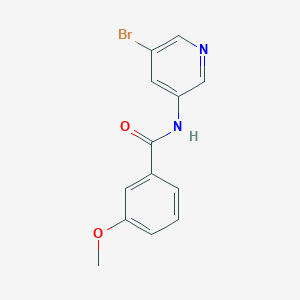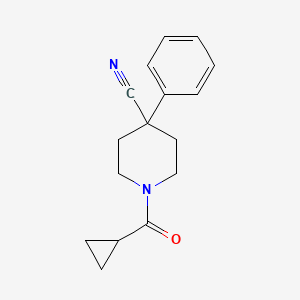
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one is a complex organic compound that features an indolin-2-one core structure, a piperidine ring, and a cyclopropane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indolin-2-one Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indolin-2-one core.
Cyclopropanation: The cyclopropane moiety can be introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
化学反応の分析
Types of Reactions
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the role of indole derivatives in biological systems.
Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets . The piperidine ring and cyclopropane moiety can further enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 3-(Piperidin-4-yl)indolin-2-one
- Indole-3-acetic acid
- Indole-3-carbinol
Uniqueness
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one is unique due to the presence of the cyclopropane moiety, which can confer additional steric and electronic properties that are not present in similar compounds. This can result in enhanced biological activity and specificity.
特性
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-15(13-3-1-2-4-14(13)18-16)11-7-9-19(10-8-11)17(21)12-5-6-12/h1-4,11-12,15H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUFDEAPZKGECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4-Dimethylphenyl)methyl]acetamide](/img/structure/B8010026.png)








![N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide](/img/structure/B8010110.png)

![N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B8010119.png)
